molecular formula C11H7N3O2 B4324152 4-amino-5-benzoylisoxazole-3-carbonitrile CAS No. 76390-68-6

4-amino-5-benzoylisoxazole-3-carbonitrile

Cat. No.: B4324152
CAS No.: 76390-68-6
M. Wt: 213.19 g/mol
InChI Key: GKHVYZGKFJOVHL-UHFFFAOYSA-N
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Description

4-amino-5-benzoylisoxazole-3-carbonitrile is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-benzoylisoxazole-3-carbonitrile typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring. Catalysts such as copper (I) or ruthenium (II) are often used to facilitate this reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and minimize waste. Metal-free synthetic routes are also being explored to reduce the environmental impact and cost associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-benzoylisoxazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino and benzoyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-amino-5-benzoylisoxazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-benzoylisoxazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-benzoylisoxazole-4-carbonitrile
  • 4-amino-3-benzoylisoxazole-5-carbonitrile
  • 5-amino-4-benzoylisoxazole-3-carbonitrile

Uniqueness

4-amino-5-benzoylisoxazole-3-carbonitrile is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-amino-5-benzoyl-1,2-oxazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-6-8-9(13)11(16-14-8)10(15)7-4-2-1-3-5-7/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHVYZGKFJOVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415423
Record name ST091544
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76390-68-6
Record name ST091544
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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